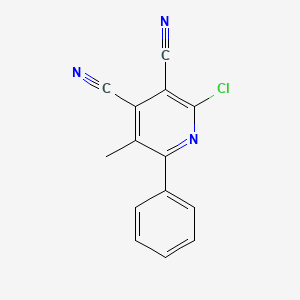![molecular formula C20H21N5O2 B11067972 5-methyl-N-[4-(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11067972.png)
5-methyl-N-[4-(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a morpholine group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with acyl chlorides under controlled conditions. The morpholine group is then introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Morpholine, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and morpholine group allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amine
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
- N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide
Uniqueness
5-METHYL-N-[4-(4-MORPHOLINYL)PHENYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a triazole ring, a morpholine group, and a phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-methyl-N-(4-morpholin-4-ylphenyl)-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-15-19(23-25(22-15)18-5-3-2-4-6-18)20(26)21-16-7-9-17(10-8-16)24-11-13-27-14-12-24/h2-10H,11-14H2,1H3,(H,21,26) |
InChI Key |
LMSKSTURPIXVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(phenylacetyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11067893.png)
![4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067899.png)

![Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro-](/img/structure/B11067915.png)
![5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B11067921.png)
![2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11067922.png)
![3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11067926.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11067929.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dimethyl-2-(1-naphthalenyl)-](/img/structure/B11067937.png)
![3-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B11067943.png)
![3-ethyl-4-[(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B11067948.png)

![ethyl 2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11067958.png)
![N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]cyclopropanecarboxamide](/img/structure/B11067975.png)
